4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride typically involves the reaction of 4-hydroxy-3-nitropyridine with benzo[d][1,3]dioxole-5-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amine using hydrogen gas over a palladium catalyst.
Substitution: The hydroxyl group on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-(Benzo[d][1,3]dioxol-5-yloxy)-3-nitropyridine.
Reduction: Formation of 4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. In the context of its anticancer activity, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a benzo[d][1,3]dioxole and a pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.ClH/c13-9-6-14-4-3-10(9)17-8-1-2-11-12(5-8)16-7-15-11;/h1-6H,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUHZSDWIKKOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=NC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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